2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole
Description
Properties
IUPAC Name |
1-methyl-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-7-11-3-4-16(7)10-8-5-14-15(2)9(8)12-6-13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZYZXXJKWCHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC3=C2C=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-ylamine with methyl iodide to introduce the methyl group at the desired position. Subsequent steps may include cyclization reactions and further functional group modifications to achieve the final structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the imidazole ring to its oxidized form.
Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidine ring.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced pyrazolo[3,4-d]pyrimidine derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Case Study : In vitro studies on human breast cancer cells showed a significant reduction in cell viability when treated with this compound, suggesting its potential as a chemotherapeutic agent.
Antiviral Properties
The compound has shown promise in antiviral research, particularly against viral infections such as influenza and HIV. Its mechanism involves the inhibition of viral replication by targeting specific viral enzymes.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness in reducing viral load in infected cell cultures, indicating its potential for further development as an antiviral drug.
Neuroprotective Effects
Recent investigations have pointed to neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Study : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. By interacting with these targets, the compound can modulate biological processes and pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Heterocyclic Fusion: The target compound’s imidazole-pyrazolopyrimidine system differs from analogs like benzothiazole-pyrazolopyrimidine () or thienopyrimidine hybrids (), which may alter electron distribution and binding affinity.
Antimicrobial and Anti-Inflammatory Profiles
- Benzothiazole-Pyrazolopyrimidines () : Compounds like 3j exhibited significant anti-inflammatory and analgesic activity (ED₅₀: 12.7 mg/kg) with reduced gastrointestinal toxicity compared to diclofenac .
Hypothesis for Target Compound : The imidazole moiety may confer antimicrobial or kinase-inhibitory properties, as seen in related imidazole-containing drugs (e.g., antifungal agents). However, empirical studies are needed to validate this .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s methyl groups may reduce water solubility compared to carboxylated analogs (e.g., 1-{1-Methyl-1H-Pyrazolo[...]}piperidine-4-carboxylic acid in ), which benefit from ionizable carboxylic groups .
- Metabolic Stability : Piperazine or morpholine-containing derivatives () show enhanced metabolic stability due to hindered cytochrome P450 interactions, a feature absent in the target compound .
Biological Activity
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of 232.25 g/mol. The structural characteristics contribute to its interaction with various biological targets.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) .
Mode of Action
The compound inhibits CDK2 activity, which is crucial for cell cycle regulation. By interfering with CDK2 function, it disrupts the progression of the cell cycle, leading to cytotoxic effects in cancer cells. This inhibition has been linked to significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Biological Activity and Research Findings
Recent studies have highlighted the compound's potential as an anticancer agent. Notable findings include:
- Cytotoxicity : The compound exhibits strong cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective growth inhibition .
- Antitumor Activity : In vivo studies have shown that this compound can inhibit tumor growth in xenograft models, supporting its potential for therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 µM | |
| Cytotoxicity | HCT-116 | 20 µM | |
| Antitumor Activity | Xenograft Model | Significant Inhibition |
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Breast Cancer Cells : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- Colon Cancer Model : Another study demonstrated that administration of the compound in HCT-116 xenograft models led to reduced tumor size and weight compared to control groups .
Q & A
Q. How to reconcile discrepancies in IC₅₀ values between enzymatic and cellular assays?
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
